molecular formula C9H10N2O3 B13151052 6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13151052
M. Wt: 194.19 g/mol
InChI Key: CRZQOCGLVSYLDV-UHFFFAOYSA-N
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Description

6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves the reaction of 2-aminophenols with alpha-bromo-gamma-butyrolactone in dimethylformamide (DMF). The reaction is typically carried out at room temperature in the presence of sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazol-2-one derivatives.

Scientific Research Applications

6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-amino-3-(2-hydroxyethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H10N2O3/c10-6-1-2-7-8(5-6)14-9(13)11(7)3-4-12/h1-2,5,12H,3-4,10H2

InChI Key

CRZQOCGLVSYLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2CCO

Origin of Product

United States

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